molecular formula C10H8N4OS B8294045 5-(2-Amino-4-thiazolyl)-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile

5-(2-Amino-4-thiazolyl)-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile

Cat. No.: B8294045
M. Wt: 232.26 g/mol
InChI Key: AFCNJDCTKXZYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Amino-4-thiazolyl)-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C10H8N4OS and its molecular weight is 232.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8N4OS

Molecular Weight

232.26 g/mol

IUPAC Name

5-(2-amino-1,3-thiazol-4-yl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C10H8N4OS/c1-5-7(8-4-16-10(12)14-8)2-6(3-11)9(15)13-5/h2,4H,1H3,(H2,12,14)(H,13,15)

InChI Key

AFCNJDCTKXZYMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CSC(=N2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

C-2. 5-(2-Amino-4-thiazolyl)-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile--A mixture containing 25.4 g of 5-bromoacetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, 7.9 g of thiourea and 100 ml of dimethylformamide was heated on a steam bath for 3 hours and then evaporated to dryness. The residual material was diluted with 100 ml of water followed by the addition of 10 ml of concentrated aqueous ammonium hydroxide. The resulting mixture was reacidified with acetic acid and the solid that separated was collected, washed with water and dried. The solid (15.8 g) was suspended in 400 ml of water and the mixture treated with 25 ml of concentrated ammonium hydroxide. The resulting mixture was stirred for 30 minutes and a small quantity of insoluble material was filtered off. The filtrate was concentrated on a rotary evaporator to a volume of about 200 ml and allowed to cool to room temperature. The crystalline precipitate was collected, washed with distilled water and dried in a vacuum oven at 90° C. to produce 7.3 g of 5-(2-amino-4-thiazolyl)-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, m.p. 294°-296° C. with decomposition.
[Compound]
Name
C-2. 5-(2-Amino-4-thiazolyl)-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture containing 25.4 g of 5-bromoacetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, 7.9 g of thiourea and 100 ml of dimethylformamide was heated on a steam bath for 3 hours and then evaporated to dryness. The residual material was diluted with 100 ml of water followed by the addition of 10 ml of concentrated aqueous ammonium hydroxide. The resulting mixture was reacidified with acetic acid and the solid that separated was collected, washed with water and dried. The solid (15.8 g) was suspended in 400 ml of water and the mixture treated with 25 ml of concentrated ammonium hydroxide. The resulting mixture was stirred for 30 minutes and a small quantity of insoluble material was filtered off. The filtrate was concentrated on a rotary evaporator to a volume of about 200 ml and allowed to cool to room temperature. The crystalline precipitate was collected, washed with distilled water and dried in a vacuum oven at 90° C. to produce 7.3 g of 5-(2-amino-4-thiazolyl)-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, m.p. 294°-296° C. with decomposition.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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